2-Hydroxyvaleric acid

説明

Overview of 2-Hydroxyvaleric Acid within the Class of Hydroxy Acids

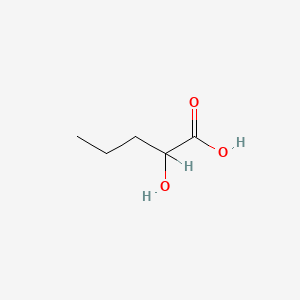

This compound belongs to the broad class of organic compounds known as hydroxy fatty acids, which are fatty acids containing at least one hydroxyl group. ymdb.canp-mrd.orgfoodb.ca Specifically, it is classified as an alpha-hydroxy acid because the hydroxyl group is located on the carbon atom adjacent to the carboxyl group. ymdb.ca This structural feature is pivotal to its chemical reactivity and biological functions.

Hydroxy acids are integral to various metabolic pathways. rupahealth.com For instance, they are involved in the tricarboxylic acid (TCA) cycle, a central pathway for energy production in eukaryotes. rupahealth.com In humans, this compound is an organic acid found in biofluids such as urine. Its presence has been linked to certain metabolic conditions, including lactic acidosis.

From a chemical standpoint, the hydroxyl and carboxylic acid groups of this compound enable it to participate in a variety of reactions, such as oxidation and esterification. cymitquimica.com This reactivity, combined with its chiral nature, makes it a valuable compound in organic synthesis. cymitquimica.com

Significance of Stereochemistry in this compound Research

A key feature of this compound is the presence of a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-2-hydroxyvaleric acid and (R)-2-hydroxyvaleric acid. This stereochemistry is of paramount importance as the two enantiomers can exhibit distinct biological activities and are often utilized for different purposes in research and industry. cymitquimica.com The specific three-dimensional arrangement of atoms in each enantiomer dictates how it interacts with other chiral molecules, such as enzymes and receptors in biological systems.

(S)-Enantiomer Research Focus

The (S)-enantiomer of this compound, formally named (2S)-2-hydroxypentanoic acid, is a focal point of much research. It is widely used as a chiral building block in the synthesis of complex, enantiomerically pure organic molecules, which are crucial for pharmaceuticals and agrochemicals. Its specific stereochemistry allows chemists to construct molecules with a high degree of precision. Synthesis of the (S)-enantiomer with high purity can be achieved through methods like asymmetric reduction of 2-ketovaleric acid or enzymatic resolution.

In biomedical research, the (S)-enantiomer has been identified as a human metabolite. ebi.ac.uk Its levels in the body can be indicative of certain metabolic states. For example, some studies have noted its association with dysbiosis.

Racemic Mixture Research Considerations

A racemic mixture of this compound contains equal amounts of the (S) and (R) enantiomers. cymitquimica.com Research involving the racemic mixture is important for several reasons. Often, the initial synthesis of this compound results in a racemic mixture, which is then used in various applications or as a starting point for separating the individual enantiomers.

In the context of biomedical studies, the racemic form, often referred to as (±)-2-hydroxypentanoic acid, is known to be involved in metabolic pathways, particularly those related to amino acid metabolism. cymitquimica.com The presence of both enantiomers can sometimes lead to different biological effects compared to the pure enantiomers. For instance, in studies of hydroxylated analogues of 5-aminovaleric acid, the (S) and (R) forms of a related compound, 5-amino-2-hydroxyvaleric acid, showed markedly different activities as GABAB receptor antagonists. This highlights the necessity of considering the stereochemistry when interpreting research findings.

Evolution of Research Perspectives on this compound

The research perspective on this compound has evolved significantly over time. Initially, much of the interest was in its fundamental chemical properties and its identification in natural sources. It has been found in all eukaryotes, from yeast to humans, as well as in plants like Aloe africana. np-mrd.org

Early biomedical research identified this compound in human urine and linked its presence to metabolic disorders such as succinic acidemia and propionyl-CoA carboxylase deficiency, where it is associated with lactic acidosis. This established its role as a potential biomarker for certain diseases.

More recently, research has expanded into its applications in biotechnology and synthetic biology. For example, there have been efforts to produce 2-hydroxyisovaleric acid, a structurally similar compound, in Escherichia coli by designing and building synthetic biological pathways. nih.govresearchgate.net This demonstrates a shift towards leveraging biological systems for the production of valuable chemicals.

Furthermore, metabolomics studies have shed new light on the roles of this compound. Research on the effects of simvastatin (B1681759), a cholesterol-lowering drug, revealed that this compound levels were significantly decreased after treatment, suggesting a potential interaction with drug metabolism pathways, possibly involving the gut microbiome. researchgate.netplos.org Other studies have explored its potential as a predictor for type 1 diabetes and its association with obesity-related bioactive peptides. researchgate.net The application of (S)-2-hydroxyvaleric acid as a chiral building block in the pharmaceutical and flavor and fragrance industries also continues to be an active area of investigation. chem-tools.com

Structure

3D Structure

特性

IUPAC Name |

2-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHWHSJDIILJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871792 | |

| Record name | 2-Hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxyvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001863 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

617-31-2, 6450-97-1 | |

| Record name | (±)-2-Hydroxypentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-hydroxy-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006450971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 617-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxyvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001863 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

34 °C | |

| Record name | 2-Hydroxyvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001863 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Metabolism of 2 Hydroxyvaleric Acid

Mammalian Metabolic Pathways Involving 2-Hydroxyvaleric Acid

This compound, also known as 2-hydroxypentanoic acid, is an organic compound classified as a hydroxy fatty acid that is present in human biofluids and participates in mammalian metabolism. hmdb.cahmdb.ca Its metabolic pathways are primarily linked to the breakdown of amino acids and subsequent enzymatic modifications that facilitate its excretion.

The presence and concentration of this compound in the body are connected to the catabolism of several essential amino acids.

This compound is metabolically linked to the degradation of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine. hmdb.calmdb.ca It is considered an end product of leucine metabolism in human tissues. rupahealth.com Studies have observed that changes in the plasma levels of this compound correlate with fluctuations in intermediates of BCAA degradation. plos.orgresearchgate.net For instance, an increase in 2-ketoisocaproic acid, an intermediate in leucine degradation, was associated with simvastatin (B1681759) treatment, which also affected this compound levels. plos.orgresearchgate.net This group of 2-hydroxycarboxylic acids, derived from BCAA metabolism, can become elevated during ketoacidosis. hmdb.caloinc.org

This compound is structurally distinct from its branched-chain isomer, 2-hydroxyisovaleric acid (also known as 2-hydroxy-3-methylbutyric acid). healthmatters.io 2-Hydroxyisovaleric acid is a well-established metabolite derived from the catabolism of the BCAAs valine and leucine. rupahealth.comjmb.or.krmedchemexpress.compnas.org It is produced during the breakdown of leucine, where leucine is converted to α-Ketoisocaproic acid, which can then be metabolized to 2-hydroxyisovaleric acid. rupahealth.com In some metabolic conditions, such as Maple Syrup Urine Disease (MSUD), a disorder affecting BCAA metabolism, levels of 2-hydroxyisovaleric acid and other BCAA metabolites are significantly elevated. rupahealth.comslu.edu While both this compound and 2-hydroxyisovaleric acid originate from BCAA metabolism, they represent different metabolic products. hmdb.calmdb.ca

Once formed, this compound can undergo further biotransformation through conjugation reactions, which are critical for detoxification and excretion. These processes are mediated by phase II metabolizing enzymes.

This compound is a substrate for sulfotransferase enzymes (SULTs). hmdb.cachemfont.ca Specifically, Sulfotransferase family cytosolic 2B member 1 (SULT2B1) catalyzes the transfer of a sulfonate group from a donor molecule, 3'-phospho-5'-adenylyl sulfate (B86663) (PAPS), to this compound. hmdb.ca This reaction, known as sulfation, results in the formation of 2-(sulfooxy)pentanoic acid. hmdb.cachemfont.ca The addition of the sulfate group increases the water solubility of the compound, which facilitates its renal excretion. hmdb.caresearchgate.net

Table 1: Sulfotransferase-Mediated Biotransformation of this compound

| Enzyme | Gene Name | UniProt ID | Function | Reaction |

|---|---|---|---|---|

| Sulfotransferase family cytosolic 2B member 1 | SULT2B1 | O00204 | Catalyzes the sulfate conjugation of various hormones, drugs, and xenobiotic compounds to increase water solubility for excretion. hmdb.ca | This compound → 2-(sulfooxy)pentanoic acid hmdb.ca |

Another major pathway for the biotransformation of this compound involves conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferase (UGT) enzymes. hmdb.cahmdb.ca The enzyme UDP-glucuronosyltransferase 1-1 (UGT1A1) has been identified as being involved in this process. hmdb.cahmdb.ca UGTs are a family of enzymes that transfer glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to various lipophilic substances. wikipedia.orgnih.gov This glucuronidation reaction significantly enhances the water solubility of the target molecule, thereby aiding its elimination from the body. nih.govsmolecule.com

Table 2: UDP-Glucuronosyltransferase-Mediated Biotransformation of this compound

| Enzyme | Gene Name | UniProt ID | Function | Reaction |

|---|---|---|---|---|

| UDP-glucuronosyltransferase 1-1 | UGT1A1 | P22309 | Transforms small lipophilic molecules, such as hormones and drugs, into water-soluble, excretable metabolites via glucuronidation. wikipedia.org | Metabolizes this compound hmdb.cahmdb.ca |

Mentioned Compounds

Enzymatic Biotransformations of this compound

D-Lactate Dehydrogenase (LDHD) Catalysis on 2-Hydroxyacids

Mammalian D-lactate dehydrogenase (LDHD) is primarily known for catalyzing the oxidation of D-lactate into pyruvate (B1213749). researchgate.netnih.govsigmaaldrich.com However, recent biochemical studies have demonstrated that its catalytic activity is not limited to D-lactate alone. researchgate.net LDHD functions as a general dehydrogenase for a range of D-2-hydroxyacids, particularly those that contain hydrophobic moieties. researchgate.netnih.govsigmaaldrich.com

Systematic biochemical analyses of mouse LDHD (mLDHD) have shown it to be an Mn²⁺-dependent enzyme. researchgate.netnih.gov It exhibits catalytic activity for D-lactate and other D-2-hydroxyacids with hydrophobic side chains but shows no activity towards their L-isomers or D-2-hydroxyacids that possess hydrophilic moieties. researchgate.netnih.gov The enzyme's substrate-binding site features a positively charged pocket that accommodates the common glycolate (B3277807) portion of the substrate and an elastic hydrophobic pocket that binds the varied hydrophobic parts. researchgate.netsigmaaldrich.com This structural arrangement provides the molecular basis for its substrate specificity and catalytic mechanism, allowing it to act on a broader class of D-2-hydroxyacids beyond just D-lactate. researchgate.net

Microbial Contribution to this compound Metabolism

The gut microbiome plays a significant role in the metabolism and availability of this compound. This compound is a known product of microbial activity, and its levels can be directly influenced by the composition and function of the gut microbiota.

Influence of Gut Microbiome on this compound Levels

The presence of this compound has been linked to the metabolic output of intestinal bacteria. plos.org Studies involving in vitro fermentation of human gut microbiota have demonstrated that specific bacterial genera influence the levels of this metabolite. mdpi.com For instance, a Spearman correlation analysis revealed a strong positive association between the relative abundances of Bacteroides, Streptococcus, Enterococcus, and Lactococcus and the production of this compound. mdpi.com Furthermore, ex vivo cultures of intestinal bacteria have been shown to produce this compound and similar metabolites. plos.org The compound is detected in human samples prior to any drug intervention, indicating that it is a component of the baseline metabolome shaped by the gut microbiome. plos.org

Table 1: Correlation between Gut Microbiota and this compound Production This interactive table summarizes findings from in vitro fermentation studies.

| Bacterial Genera | Correlation with this compound | Finding Source |

|---|---|---|

Bacteroides |

Positive | mdpi.com |

Streptococcus |

Positive | mdpi.com |

Enterococcus |

Positive | mdpi.com |

Lactococcus |

Positive | mdpi.com |

Production by Specific Microbial Species (e.g., Listeria species)

Specific bacterial species are known producers of this compound. Notably, analyses of fermentation products using frequency-pulsed electron-capture gas-liquid chromatography have identified this compound as a metabolite produced by all species within the genus Listeria. Aerobic fermentation broths of multiple Listeria species, including eight strains of Listeria monocytogenes, were found to contain acetic, isobutyric, isovaleric, and various hydroxy acids, including this compound. This confirms that certain pathogenic and non-pathogenic bacteria resident in the gut or introduced via the food chain can directly contribute to the body's pool of this compound.

Impact on Host-Microbiome Interactions

Metabolites produced by the gut microbiota, such as this compound and other branched-chain hydroxy acids (BCHAs), can function as active signaling molecules that modulate the gut environment and host health. jmb.or.kr These metabolites can influence the balance of the gut microbiota itself; for example, certain BCHAs have been shown to stimulate the growth of beneficial Lactobacillaceae and Bifidobacteriaceae while inhibiting pathogenic species. jmb.or.kr Altered levels of this compound have been noted in multi-omics studies investigating host-microbiota interactions in conditions like hypertension. researchgate.net Furthermore, shifts in its concentration have been observed in the serum of individuals with Autism Spectrum Disorders, suggesting a link between gut microbiota metabolic function, this specific metabolite, and host neurological status. mdpi.com

Investigating Exogenous Modulators of this compound Metabolism

The levels of this compound are not solely dependent on endogenous and microbial production but can also be modulated by external factors, particularly dietary intake.

Dietary Interventions and Metabolomic Response (e.g., Citrus tumida peel supplementation)

Dietary components can significantly alter the host's metabolic profile, including the circulating levels of microbial-related metabolites. A study investigating the effects of supplementation with the peels of immature Citrus tumida (PIC) in mice provides a clear example of this modulation. tandfonline.comnih.govbiorxiv.org In the study, mice were fed a diet supplemented with 5% (w/w) PIC for a period of four weeks. tandfonline.comoup.com Metabolomic analyses of blood plasma revealed a significant reduction in the levels of this compound in the mice that received the PIC supplementation compared to the control group. tandfonline.comnih.govbiorxiv.org This finding demonstrates that specific dietary interventions can directly influence the systemic concentration of this compound, likely through mechanisms involving the alteration of gut microbiota metabolism or direct effects on host metabolic pathways. tandfonline.com

Table 2: Effect of Citrus tumida Peel on Plasma this compound This interactive table presents the key findings from the dietary intervention study in mice.

| Intervention | Duration | Subject | Tissue Analyzed | Result for this compound | Finding Source |

|---|---|---|---|---|---|

| 5% (w/w) Citrus tumida peel | 4 weeks | Mice | Blood Plasma | Reduced Levels | tandfonline.com, nih.gov, biorxiv.org |

Pharmacological Agent Effects on this compound Levels (e.g., Simvastatin treatment)

The endogenous levels of this compound, also known as 2-hydroxypentanoic acid, can be significantly influenced by certain pharmacological agents. Notably, research has established a distinct relationship between the administration of simvastatin, a lipid-lowering medication, and the circulating concentrations of this metabolite. researchgate.netnih.govdrugbank.complos.org

Metabolomic studies have consistently identified this compound as a metabolite that is significantly decreased in plasma following in vivo treatment with simvastatin. researchgate.netdrugbank.complos.org This reduction is considered part of the metabolic signature of exposure to the drug. plos.org The mechanism behind this decrease is hypothesized to involve the inhibition of an enzyme responsible for producing this compound by either simvastatin itself or one of its metabolites. researchgate.netplos.org

Furthermore, the baseline levels of this compound have been identified as a potential predictive biomarker for the efficacy of simvastatin treatment. nih.govmdpi.com Studies have demonstrated that lower pre-treatment levels of this compound are strongly correlated with a greater reduction in low-density lipoprotein cholesterol (LDL-C) in response to simvastatin therapy. researchgate.netnih.govplos.org This correlation holds true for both "good" and "poor" responders to the drug. researchgate.netplos.org This suggests that individuals with lower activity of the enzyme that produces this compound may experience a more robust therapeutic benefit from simvastatin. researchgate.netplos.org One proposed explanation is that this enzyme might also be involved in the degradation of simvastatin; therefore, its lower activity could lead to reduced drug degradation and consequently, enhanced efficacy. researchgate.netnih.gov

The gut microbiome is also implicated in this interaction. Research involving ex vivo cultures of intestinal bacteria has shown that the metabolism of simvastatin can produce a series of compounds, including metabolites similar to this compound. researchgate.netplos.org This finding, combined with the observation that lower endogenous production of this compound is linked to better drug response, suggests that variations in gut microbiome activity may contribute to the inter-individual differences observed in simvastatin efficacy. researchgate.netnih.govplos.org

In addition to statins, other substances have been observed to affect this compound levels. For instance, a study in mice demonstrated that dietary supplementation with the peel of immature Citrus tumida resulted in reduced plasma levels of this compound. tandfonline.com While the precise mechanism is not fully elucidated, it is thought that the supplement may alter fatty acid metabolism, leading to the downregulation of the this compound synthesis pathway. tandfonline.com

Table 1: Summary of Pharmacological Agent Effects on this compound

| Pharmacological Agent/Substance | Effect on this compound Levels | Key Research Findings | Source |

| Simvastatin | Decreased | Treatment significantly lowers plasma levels. researchgate.netdrugbank.complos.org | researchgate.netnih.govdrugbank.complos.orgmdpi.com |

| Lower baseline levels are correlated with greater LDL-C reduction (better drug response). researchgate.netnih.govmdpi.com | |||

| May inhibit a producing enzyme, potentially reducing simvastatin degradation. researchgate.netnih.govplos.org | |||

| Immature Citrus tumida Peel | Decreased | Dietary supplementation in mice reduced plasma levels. tandfonline.com | tandfonline.com |

| Believed to affect fatty acid metabolism and downregulate its synthesis pathway. tandfonline.com |

Analytical Methodologies for 2 Hydroxyvaleric Acid Profiling in Advanced Research

State-of-the-Art Chromatographic and Spectrometric Techniques for Quantification

The quantification of 2-hydroxyvaleric acid relies on sophisticated analytical platforms that can distinguish it from a multitude of other compounds present in biological samples. Gas chromatography and liquid chromatography, particularly when paired with mass spectrometry, are the cornerstones of modern metabolomic analysis for this compound.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic acids, including this compound. Due to the low volatility of hydroxy acids, a crucial step in the analytical workflow is chemical derivatization, which converts the non-volatile analytes into species that are amenable to gas chromatography.

A common derivatization approach involves silylation, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen atoms on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.gov This process increases the thermal stability and volatility of the analyte. Another method involves esterification, such as with (S)-(+)-3-methyl-2-butanol, followed by acylation of the hydroxyl group. nih.gov

In clinical chemistry, GC-MS is frequently employed for urinary organic acid profiling to diagnose inborn errors of metabolism. nih.govnih.gov For instance, elevated levels of 2-hydroxyisovaleric acid, a structurally similar compound, have been identified in patients with maple syrup urine disease (MSUD) and ketoacidosis using GC-MS. nih.govnih.gov The analytical process typically involves the extraction of organic acids from the sample matrix (e.g., urine), derivatization, and subsequent analysis by GC-MS. nih.govjasem.com.tr The mass spectrometer provides high selectivity and allows for the identification of compounds based on their unique mass spectra, which can be compared against spectral libraries. hmdb.ca

Table 1: Exemplary GC-MS Methodologies for this compound and Related Compounds

| Parameter | Description | Source(s) |

|---|---|---|

| Sample Matrix | Urine, Plasma | nih.govscialert.net |

| Extraction | Liquid-Liquid Extraction (e.g., with ethyl acetate (B1210297) and diethyl ether) | nih.gov |

| Derivatization | Silylation (e.g., BSTFA with 1% TMCS); Esterification/Acylation | nih.govnih.gov |

| GC Column | DB-5, DB-17 (achiral columns for diastereomer separation) | nih.govdoi.org |

| Detection | Mass Spectrometry (Scan or Selected Ion Monitoring mode) | researchgate.net |

| Internal Standard | Tropic acid, 4-phenylbutyric acid | jasem.com.trresearchgate.net |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative and complementary technique to GC-MS for organic acid analysis. A key advantage of LC-MS/MS is its ability to analyze many compounds in their native form without the need for derivatization, although derivatization can be used to enhance sensitivity and chromatographic retention. shimadzu.com.au

For the analysis of short-chain fatty acids and related organic acids, reversed-phase chromatography is commonly used. nih.gov The mass spectrometer is typically operated in a negative electrospray ionization (ESI) mode, which is well-suited for acidic compounds. contaminantdb.casemanticscholar.org Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.gov This high selectivity minimizes interference from the complex biological matrix.

While direct analysis is possible, derivatization strategies exist to improve performance for challenging analytes. For example, short-chain fatty acids, including valeric acid, can be derivatized with 3-nitrophenylhydrazine (B1228671) (3-NPH) to improve their retention on reversed-phase columns and increase ionization efficiency. shimadzu.com.au A related technique, Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOFMS), has also been successfully used to measure this compound in plasma and liver samples. tandfonline.com

Table 2: Representative LC-MS/MS and CE-MS Methodologies

| Parameter | Description | Source(s) |

|---|---|---|

| Platform | LC-MS/MS, CE-TOFMS | nih.govtandfonline.com |

| Sample Matrix | Plasma, Serum, Liver | nih.govsemanticscholar.orgtandfonline.com |

| Sample Preparation | Protein Precipitation, Methanol (B129727) Extraction | nih.govtandfonline.com |

| Chromatography | Reversed-phase C18 column | semanticscholar.org |

| Mobile Phase | Water and Acetonitrile (B52724) with Formic Acid | semanticscholar.org |

| Ionization Mode | Negative Electrospray Ionization (ESI) | contaminantdb.casemanticscholar.org |

| Detection | Tandem Mass Spectrometry (MS/MS), Time-of-Flight (TOF) | nih.govtandfonline.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous confirmation of its structure and stereochemical integrity. hmdb.caspectrabase.com This is particularly valuable for verifying the identity of synthesized chemical standards used for calibration in quantitative MS-based methods.

While mass spectrometry excels in sensitivity, NMR is inherently quantitative (qNMR) without the need for identical isotopically labeled standards. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. However, the sensitivity of NMR is significantly lower than that of mass spectrometry, making it less suitable for quantifying the typically low endogenous concentrations of this compound in biological fluids. Its primary role in this context remains the structural verification and purity assessment of reference compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Chiral Metabolomics Approaches for Enantiomeric Discrimination of this compound

This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers: (S)-2-hydroxyvaleric acid and (R)-2-hydroxyvaleric acid. As enantiomers often exhibit different biological activities, methods to separate and individually quantify them are crucial. Chiral metabolomics focuses on developing and applying such methods.

A prominent strategy for the enantiomeric separation of 2-hydroxy acids by gas chromatography is the indirect approach. This method involves derivatizing the racemic mixture with a single, pure enantiomer of a chiral reagent. This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated on standard, achiral GC columns. nih.govdoi.org

Research has demonstrated the successful separation of this compound enantiomers by converting them into diastereomeric derivatives. doi.org For example, derivatization with (−)-menthyl chloroformate followed by reaction with various amines (like tert-butylamine) yields O-(−)-menthoxycarbonylated amide diastereomers that are well-resolved on DB-5 and DB-17 columns. doi.org Another successful approach involves esterification with (S)-(+)-3-methyl-2-butanol followed by trifluoroacetylation, which also produces diastereomers separable by GC. nih.gov These methods allow for the determination of the enantiomeric composition of this compound in complex samples.

Table 3: Chiral Derivatization Strategies for Enantiomeric Separation of this compound by GC

| Chiral Reagent | Derivative Formed | Chromatographic Column | Finding | Source(s) |

|---|---|---|---|---|

| (−)-Menthyl chloroformate & tert-butylamine | O-(−)-menthoxycarbonylated tert-butylamide | DB-5, DB-17 | Excellent resolution (Rs > 1.7) achieved. The structure of the amide moiety significantly affects separation. | doi.org |

| (S)-(+)-3-methyl-2-butanol & Trifluoroacetic anhydride | O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl ester | DB-5, DB-17 | Efficient separation of 18 different 2-hydroxy acids, including this compound, with high resolution (Rs ≥ 1.4). | nih.gov |

Methodological Advancements in Sample Preparation for this compound Analysis

The quality of analytical data is heavily dependent on the sample preparation protocol. The primary goals of sample preparation are to isolate and concentrate the analyte(s) of interest, remove interfering substances (e.g., proteins, salts), and convert the analyte into a form suitable for analysis.

For GC-MS analysis of urinary organic acids, liquid-liquid extraction (LLE) is a classic and effective technique. nih.gov A typical LLE protocol involves adjusting the urine pH to be acidic, followed by extraction with organic solvents like ethyl acetate or diethyl ether. nih.govscialert.net It is critical to carefully control the solvent evaporation step, as excessive heat or prolonged drying time can lead to the loss of more volatile organic acids. nih.gov The addition of an internal standard at the beginning of the procedure is essential for accurate quantification, as it corrects for analyte loss during the multi-step process. jasem.com.trresearchgate.net

For LC-MS/MS analysis, sample preparation can often be simplified. A common and high-throughput method for plasma or serum is protein precipitation, where a solvent like methanol or acetonitrile is added to denature and precipitate proteins, which are then removed by centrifugation. nih.gov Solid-phase extraction (SPE) using anion-exchange columns can also be employed for the selective isolation and concentration of organic acids from urine. contaminantdb.ca These advancements aim to create more robust, reproducible, and often automated workflows suitable for large-scale research studies.

Table 4: Overview of Sample Preparation Methods for this compound

| Method | Sample Matrix | Target Platform | Key Steps | Source(s) |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Urine | GC-MS | Addition of internal standard, acidification, extraction with organic solvents (e.g., ethyl acetate), evaporation, derivatization. | nih.govscialert.net |

| Protein Precipitation | Plasma, Serum | LC-MS/MS | Addition of internal standard and cold organic solvent (e.g., methanol), vortexing, centrifugation. | nih.gov |

| Methanol Extraction | Plasma, Tissue | CE-TOFMS | Homogenization in methanol with internal standards, partitioning with chloroform (B151607) and water, filtration. | tandfonline.com |

| Solid-Phase Extraction (SPE) | Urine | GC-MS | Use of strong anion-exchange columns for selective isolation and concentration of organic acids. | contaminantdb.ca |

Clinical and Biomedical Research Implications of 2 Hydroxyvaleric Acid

2-Hydroxyvaleric Acid as a Potential Biomarker in Human Health and Disease

This compound, also known as 2-hydroxypentanoic acid, is an organic acid found in human biofluids that is gaining attention in clinical research. hmdb.ca Its presence and concentration levels are being investigated as a potential biomarker for a range of metabolic and pathological conditions. The accumulation of this metabolite can signal disruptions in key biochemical pathways, particularly those involving amino acid and fatty acid metabolism.

Association with Insulin (B600854) Resistance and Type 1 Diabetes Progression

The role of this compound in the context of diabetes and insulin resistance is an emerging area of investigation. While other hydroxy acids, such as 2-hydroxybutyric acid, are more established markers for insulin resistance, some studies suggest a potential link for this compound as well. mdpi.commetabolon.com

Linkages to Inherited Metabolic Disorders

The most well-documented clinical significance of this compound is its association with several inherited metabolic disorders, where it serves as a key diagnostic marker in urine. hmdb.ca

Elevated levels of this compound are a characteristic finding in several organic acidemias, often in conjunction with lactic acidosis. hmdb.cafoodb.ca Its presence helps in the diagnosis of these rare, but serious, genetic conditions.

Lactic Acidosis: This is a general finding where lactate (B86563) builds up in the bloodstream. This compound is often detected in patients with lactic acidosis, pointing towards an underlying metabolic issue. hmdb.ca

Succinic Acidemia: A rare syndrome of organic acidemia, this condition is marked by congenital lactic acidosis and reduced activity of NADH-cytochrome c reductase. hmdb.cacontaminantdb.ca The detection of this compound in urine is a key biomarker used to diagnose this disorder. smolecule.com

Propionyl-CoA Carboxylase Deficiency: This is an autosomal recessive disorder affecting the breakdown of certain amino acids and fatty acids due to a deficiency in the propionyl-CoA carboxylase enzyme. nih.gov The accumulation of propionyl-CoA leads to the formation and excretion of several unusual metabolites, including this compound. hmdb.catandfonline.comnih.gov

Multiple Carboxylase Deficiency (MCD): In this disorder, deficiencies in several biotin-dependent carboxylase enzymes disrupt various metabolic pathways. hmdb.ca Increased urinary excretion of this compound is observed, reflecting its role in these disrupted processes. jcpsp.pk

Table 1: this compound in Inherited Organic Acidemias

| Disorder | Associated Metabolic Feature | Role of this compound |

| Succinic Acidemia | Congenital lactic acidosis. | Urinary biomarker for diagnosis. |

| Propionyl-CoA Carboxylase Deficiency | Impaired metabolism of specific amino acids and fatty acids. | Elevated levels correlate with neurological and cutaneous abnormalities. |

| Multiple Carboxylase Deficiency | Disruption of multiple biotin-dependent enzyme pathways. | Increased urinary excretion indicates metabolic disruption. |

It is crucial to distinguish this compound from its structural isomer, 2-hydroxyisovaleric acid, as they are biomarkers for different conditions. While both can be elevated in lactic acidosis, significant elevations of 2-hydroxyisovaleric acid are most characteristically associated with Maple Syrup Urine Disease (MSUD). rupahealth.comhealthmatters.io MSUD is a genetic disorder affecting the metabolism of branched-chain amino acids (leucine, isoleucine, and valine). rupahealth.comgavinpublishers.com In MSUD, the accumulation of these amino acids and their corresponding ketoacids leads to the excretion of 2-hydroxyisovaleric acid, which is derived from the breakdown of valine. rupahealth.comresearchgate.net Therefore, while this compound points towards disorders like succinic or propionic acidemia, a high level of 2-hydroxyisovaleric acid is a hallmark of MSUD. rupahealth.comresearchgate.net

Specific Organic Acidemias Involving this compound (e.g., Lactic Acidosis, Succinic Acidemia, Propionyl-CoA Carboxylase Deficiency, Multiple Carboxylase Deficiency)

Significance in X-Linked Hypophosphatemia (XLH) Pathophysiology

X-linked hypophosphatemia (XLH) is the most common form of inherited rickets, caused by a genetic mutation that leads to excess fibroblast growth factor 23 (FGF23) and subsequent renal phosphate (B84403) wasting. mdpi.comclevelandclinic.orgmhmedical.com Recent metabolomic studies have sought to identify biochemical changes that could shed light on the complex pathophysiology of this disease.

A case-control study comparing adult XLH patients with healthy controls identified a distinct metabolic profile in those with the condition. mdpi.comnih.gov Among a panel of 104 identified metabolites, this compound was found to be one of the differential metabolites, showing significantly different levels in individuals with XLH. mdpi.comnih.govresearchgate.net This finding suggests that metabolic pathways beyond phosphate and vitamin D regulation, potentially involving fatty acid metabolism, are disturbed in XLH. mdpi.com While the precise role of this compound in the pathophysiology of XLH is not yet understood, its identification as part of the XLH metabolomic signature opens new avenues for research into the systemic effects of the disease. mdpi.com

Table 2: Differential Metabolites Identified in X-Linked Hypophosphatemia (XLH) Patients

| Metabolite Category | Selected Differential Metabolites |

| Amino Acids & Derivatives | Glycine, Taurine, Serine, Glutamine, Methionine, Ornithine, Lysine, Guanidoacetic acid, 2-Aminobutyric acid |

| Organic Acids | This compound , Pyruvate (B1213749), Succinate |

| Other | Hypotaurine, Phosphoethanolamine, Phosphorylcholine, Hypoxanthine, N-methylnicotinamide |

Source: Adapted from findings in a multicenter cross-sectional case-control study of adult XLH patients. mdpi.comnih.govresearchgate.net

Correlation with Cardiovascular Disease Markers and Drug Response (e.g., Simvastatin (B1681759) efficacy)

Pharmacometabolomics research has identified this compound as a metabolite of interest in cardiovascular health and the response to statin therapy. nih.govplos.org Statins are a class of drugs widely used to lower cholesterol and reduce the risk of cardiovascular disease (CVD). nih.govdrugbank.com However, there is significant individual variability in patient response to these drugs. plos.orgdrugbank.com

Studies analyzing the metabolic profiles of patients taking simvastatin found that baseline levels of this compound were a strong discriminator between "good" and "poor" responders. nih.govplos.org Lower baseline levels of this compound were associated with a greater reduction in LDL-cholesterol, indicating a better response to the drug. nih.govplos.org Furthermore, treatment with simvastatin was shown to decrease plasma levels of this compound. plos.orgdrugbank.com

One hypothesis for this association relates to the gut microbiome. nih.govplos.org Ex vivo studies have shown that intestinal bacteria can degrade simvastatin, producing metabolites similar to this compound. nih.govplos.org Therefore, lower endogenous production of this compound might reflect a gut microbiome composition that degrades simvastatin at a lower rate, leading to enhanced drug efficacy. nih.gov These findings highlight this compound as a potential predictive biomarker for statin efficacy and underscore the role of gut microbiome activity in drug metabolism. plos.org

Table 3: this compound and Simvastatin Response

| Observation | Implication | Potential Mechanism |

| Lower baseline levels of this compound are associated with a better LDL-C response to simvastatin. nih.govplos.org | Predictive biomarker for statin efficacy. plos.orgduke.edu | May indicate lower activity of an enzyme (possibly gut microbial) that both produces this compound and degrades simvastatin. plos.org |

| Plasma levels of this compound decrease following simvastatin treatment. plos.orgdrugbank.com | Part of the metabolic signature of simvastatin response. nih.gov | Simvastatin may inhibit an enzyme responsible for producing this compound. plos.org |

Sex-Specific Metabolic Profiles and this compound Concentration Differences

Metabolic profiles exhibit notable differences between sexes, and this compound is one of the metabolites that can vary significantly in concentration between males and females. Research, primarily in animal models, has highlighted these sex-dependent variations, suggesting intrinsic differences in metabolic pathways.

In a study involving nondiabetic C57BL/6 mice, a comparison of plasma metabolites between males and females revealed significant differences for 16 out of 122 identified compounds. nih.gov Among the largest differences observed was in the concentration of this compound. nih.gov Further investigation into mice on a control diet showed that metabolites derived from microbial activity, including 2-hydroxyvalerate, were higher in males compared to females. escholarship.org

Metabolomic profiling of leptin-deficient obese (ob/ob) mice also underscores sex-specific distinctions. plos.orgnih.gov While many amino acid metabolites are considered significant biomarkers for obesity regardless of gender, other metabolic pathways show clear sex-based differentiation. nih.gov In these studies, 2-hydroxyvalerate was identified as a metabolite that contributes to the separation of obese and lean mice profiles. plos.org The intrinsic metabolic variations between males and females are believed to contribute to these observed differences. nih.gov Another study noted that in older adult humans, fecal levels of 2-hydroxyisovaleric acid (a related compound) were significantly increased in high-fitness males compared to low-fitness males. mdpi.com

These findings suggest that sex is a critical variable in metabolic studies and that the baseline levels of metabolites like this compound can differ inherently between males and females.

Table 1: Research Findings on Sex-Specific this compound Concentrations

| Subject Population | Sample Type | Finding | Reference |

| Nondiabetic C57BL/6 Mice | Plasma | One of the largest metabolic differences between males and females. | nih.gov |

| Mice on Control Diet | Serum/Urine | Higher levels of 2-hydroxyvalerate in males compared to females. | escholarship.org |

| Leptin-deficient (ob/ob) Mice | Urine | Identified as a contributing biomarker to obesity profile, with significant metabolic differences observed between sexes. | plos.orgnih.gov |

Research on this compound in Disease Monitoring and Therapeutic Outcome Assessment

This compound has emerged as a metabolite of interest in the monitoring of various diseases and in the assessment of therapeutic outcomes. Its changing levels can reflect underlying pathological processes or responses to treatment.

Disease Monitoring

The concentration of this compound has been found to be altered in several disease states, positioning it as a potential biomarker for disease activity and diagnosis.

Rheumatoid Arthritis (RA): In patients with active RA, metabolomic analysis of synovial fluid identified twelve potential metabolites that reflect disease activity. bmj.com 2-hydroxyvalerate was among this panel of biomarkers, suggesting that its levels in the synovial fluid are associated with the degree of inflammation and disease severity in RA. bmj.com

X-Linked Hypophosphatemia (XLH): A study comparing the metabolic profiles of adult XLH patients to healthy controls identified 17 differential metabolites, including this compound. mdpi.com This finding indicates a disturbance in related metabolic pathways and suggests its potential use in understanding the systemic effects of the disease. mdpi.com

Hypertension: Untargeted metabolomic analysis of serum from patients with different hypertension subtypes revealed distinct metabolic signatures. frontiersin.org Specifically, this compound was one of the metabolites identified as differing between patients with isolated diastolic hypertension (IDH) and healthy controls. frontiersin.org

Metabolic Disorders: The presence of this compound in urine has been associated with lactic acidosis, which can occur in inherited metabolic disorders such as Succinic Acidemia and Propionyl-CoA carboxylase deficiency. hmdb.ca It has also been noted in patients with ketoacidosis. nih.gov

Therapeutic Outcome Assessment

Beyond disease monitoring, this compound levels have been studied as a potential predictor or indicator of response to therapeutic interventions.

Statin Therapy: In a pharmacometabolomic study of individuals treated with simvastatin, baseline levels of certain metabolites were found to predict the drug's cholesterol-lowering efficacy. plos.org Low basal levels of this compound were significantly correlated with a good response to simvastatin, as measured by LDL-C reduction. plos.orgoup.com Furthermore, treatment with simvastatin was found to significantly decrease the plasma levels of this compound. plos.orgresearchgate.net It has been proposed that this may be due to simvastatin or its metabolites inhibiting a bacterial enzyme responsible for producing this compound, potentially leading to lower rates of simvastatin degradation and improved therapeutic effect. plos.orgoup.com

Dietary Interventions: A study on men with biochemically recurrent prostate cancer undergoing a low-carbohydrate diet for six months found significant changes in their serum metabolome. duke.edu The intervention led to increased levels of ketone bodies, including 2-hydroxybutyric acid and 2-hydroxyvalerate, which was indicative of dietary adherence. duke.edu In a different context, dietary supplementation with peels of immature Citrus tumida in mice was shown to reduce plasma levels of this compound while suppressing body weight gain and decreasing adipose tissue. tandfonline.com

Table 2: Summary of this compound in Disease and Therapy

| Context | Condition | Sample Type | Key Finding | Implication | Reference |

| Disease Monitoring | Rheumatoid Arthritis | Synovial Fluid | Identified as one of 12 potential biomarkers reflecting disease activity. | Monitoring disease severity. | bmj.com |

| X-Linked Hypophosphatemia | Serum | Identified as a differential metabolite between XLH patients and controls. | Biomarker for disease status. | mdpi.com | |

| Hypertension (IDH) | Serum | Levels differ between patients with isolated diastolic hypertension and controls. | Biomarker for specific hypertension subtype. | frontiersin.org | |

| Lactic Acidosis | Urine | Presence associated with lactic acidosis in certain metabolic disorders. | Diagnostic marker for metabolic disturbances. | hmdb.ca | |

| Therapeutic Outcome | Statin (Simvastatin) Therapy | Plasma | Low baseline levels predict a good therapeutic response (LDL-C reduction). | Predicting treatment efficacy. | plos.orgoup.com |

| Statin (Simvastatin) Therapy | Plasma | Levels decrease following treatment. | Monitoring treatment response/effect. | plos.orgresearchgate.net | |

| Low-Carbohydrate Diet | Serum | Levels increase in prostate cancer patients on the diet. | Marker of dietary adherence and metabolic shift. | duke.edu | |

| Citrus tumida Peel Diet | Plasma (mice) | Levels decrease with diet, associated with reduced weight gain. | Marker for metabolic benefits of a dietary supplement. | tandfonline.com |

Chemical Synthesis and Derivatization Strategies in Academic Research

Chemoenzymatic and Biocatalytic Approaches for 2-Hydroxyvaleric Acid Synthesis

The synthesis of this compound, particularly its chiral forms, is a significant area of academic and industrial research. Chemoenzymatic and biocatalytic methods are favored for their high selectivity and environmentally benign reaction conditions. These approaches often combine traditional chemical synthesis with enzymatic reactions to achieve high yields and enantiomeric purity. mdpi.com

A common strategy involves the asymmetric reduction of the corresponding α-keto acid, 2-ketovaleric acid, using chiral catalysts or enzymes. This method allows for the direct production of a specific enantiomer, such as (S)-2-hydroxyvaleric acid. Another approach is the enzymatic resolution of a racemic mixture of this compound. In this process, an enzyme, often a lipase, selectively acts on one enantiomer, allowing for the separation of the two.

Hybrid chemo-enzymatic processes are also employed, which may involve an initial chemical synthesis of a precursor like 2-oxopentanoic acid, followed by an enzymatic step, such as reductive amination, to produce the desired chiral product with high enantiomeric excess.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule directly. For this compound, this is often achieved through the asymmetric reduction of 2-ketovaleric acid. This can be accomplished using chiral metal catalysts or, more commonly, through biocatalysis with enzymes like dehydrogenases. nih.govmdpi.com

Chiral resolution, on the other hand, involves the separation of a racemic mixture. Methods for resolving racemic this compound include:

Enzymatic Resolution: This technique utilizes enzymes, such as lipases, that exhibit stereoselectivity. The enzyme will preferentially catalyze a reaction (e.g., esterification or hydrolysis) with one enantiomer, leaving the other unreacted and thus allowing for their separation.

Chromatographic Separation: High-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate the enantiomers of this compound.

Chiral Resolution Reagents: (2R)-2-Hydroxyvaleric acid can itself be used as a chiral resolution reagent in organic synthesis to separate other racemic compounds.

The development of these methods has been crucial for obtaining enantiomerically pure this compound, which is essential for its application as a chiral building block in the synthesis of pharmaceuticals and other complex organic molecules.

Table 1: Methodologies for Enantioselective Synthesis and Chiral Resolution of this compound

| Methodology | Description | Key Reagents/Catalysts | Reference |

| Asymmetric Reduction | Direct conversion of 2-ketovaleric acid to a single enantiomer of this compound. | Chiral catalysts, Dehydrogenases | |

| Enzymatic Resolution | Selective enzymatic reaction on one enantiomer in a racemic mixture. | Lipases | |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Chiral HPLC columns | |

| Chiral Resolution Reagent | Use of an enantiomer of this compound to separate other racemic compounds. | (2R)-2-Hydroxyvaleric acid |

A notable enzymatic system for the production of chiral α-hydroxy acids, including (S)-2-hydroxypentanoic acid, utilizes the L-lactate dehydrogenase (L-LDH) activity of duck epsilon-crystallin. nih.gov This structural protein found in the lenses of some birds possesses a stable and genuine L-LDH activity, making it a valuable biocatalyst. nih.govcabidigitallibrary.org

The synthesis is achieved through the NADH-dependent reduction of the corresponding α-keto acid. nih.gov To make the process economically viable, an in-situ NADH regeneration system is coupled with the primary reaction. nih.gov A common regeneration system involves formate (B1220265) and formate dehydrogenase, which oxidizes formate to carbon dioxide while reducing NAD+ back to NADH. nih.govmdpi.com This catalytic cycle allows for the use of only a catalytic amount of the expensive NAD+ cofactor. mdpi.com

Kinetic studies of duck epsilon-crystallin L-LDH have been performed with a variety of α-keto acids to understand its substrate specificity and catalytic efficiency. nih.govresearchgate.net These studies provide insights into the binding and affinity of substrates to the enzyme's active site, highlighting its potential for synthesizing important chiral α-hydroxy acids in a convenient and efficient manner. nih.govresearchgate.net This enzyme system has been shown to offer advantages over conventional L-LDH sources from other species. nih.gov

Table 2: Enzymatic Synthesis of (S)-2-Hydroxypentanoic Acid

| Enzyme System | Substrate | Product | Cofactor Regeneration | Key Features | Reference |

| Duck Epsilon-Crystallin L-Lactate Dehydrogenase | 2-Ketopentanoic acid | (S)-2-Hydroxypentanoic acid | Formate/Formate Dehydrogenase | High yield and optical purity, stable enzyme | nih.gov |

Enantioselective Synthesis and Chiral Resolution Methodologies

Synthetic Transformations of this compound in Organic Chemistry

This compound is a versatile building block in organic synthesis due to the presence of both a hydroxyl and a carboxylic acid functional group. cymitquimica.com These groups can be selectively transformed to create a variety of derivatives.

The hydroxyl group of this compound can be oxidized to a ketone, yielding the corresponding α-keto acid, 2-ketovaleric acid. This transformation is a key reaction in both chemical synthesis and metabolic pathways. Various oxidizing agents can be employed for this purpose, including:

Potassium permanganate (B83412) (KMnO4)

Chromium trioxide (CrO3)

2-Azaadamantane N-oxyl (AZADO), a nitroxyl (B88944) radical catalyst, can be used for a chemoselective oxidation, particularly when using molecular oxygen as a co-oxidant. organic-chemistry.org

The resulting 2-ketovaleric acid is an important intermediate in various synthetic and biological processes. rupahealth.com

The carboxylic acid group of this compound can be reduced to an aldehyde, forming a hydroxyaldehyde. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4). More complex polyketide synthase (PKS) systems containing terminal reductase (TR) domains can also catalyze the reduction of acyl-ACP intermediates to aldehydes. escholarship.org These hydroxyaldehydes are useful intermediates for further synthetic modifications.

There are currently no reports in the reviewed literature describing the direct hydrogenolysis of 2-furancarboxylic acid (FCA) to this compound, although hydrogenolysis to 5-hydroxyvaleric acid has been documented. d-nb.info

The carboxylic acid group of this compound readily undergoes esterification with various alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA). This reaction is fundamental for creating a wide range of ester derivatives, which can serve as intermediates in the synthesis of more complex molecules. The hydroxyl group also allows for further derivatization, making this compound a valuable chiral building block for creating enantiomerically pure compounds for applications in pharmaceuticals and agrochemicals.

For instance, 2-hydroxyvalerate is a unit found in some natural cryptophycin (B1240208) analogs, which are potent anticancer agents. nih.gov Chemoenzymatic strategies have been developed to incorporate variations of this 2-hydroxy acid subunit into cryptophycin structures to generate novel analogs. nih.gov Furthermore, 2-hydroxypentanoic acid can be transformed into a dialkyl carbinol through a two-step process involving O-protection/acid activation followed by an enantioselective decarboxylative cross-coupling reaction. nih.gov

Table 3: Synthetic Transformations of this compound

| Transformation | Reagent/Catalyst | Product | Reference |

| Oxidation | Potassium permanganate, Chromium trioxide, AZADO | 2-Ketovaleric acid | organic-chemistry.org |

| Reduction | Sodium borohydride | 2-Hydroxyvaleraldehyde | |

| Esterification | Alcohol, Acid catalyst (e.g., H2SO4, PTSA) | Various esters |

Reductive Conversions to Hydroxyaldehydes

Isolation and Characterization of Novel Hydroxyvaleric Acid Derivatives (e.g., from natural sources)

Academic research has identified this compound and its isomers, particularly 2-hydroxyisovaleric acid (Hiv), as components of more complex molecules isolated from a variety of natural sources, including fungi, bacteria, and plants. The focus of this research is often on the isolation and structural elucidation of these larger, bioactive compounds, wherein the hydroxy acid is a constituent building block.

Fungal Metabolites

Fungi, especially filamentous fungi, are a prolific source of complex secondary metabolites known as cyclodepsipeptides, which are cyclic structures composed of both amino acid and hydroxy acid residues. mdpi.com Several novel compounds incorporating 2-hydroxyisovaleric acid have been isolated and characterized from fungal species.

Research on the fungus Alternaria sp. led to the isolation of Alternaramide, a cyclopentadepsipeptide. mdpi.com Structural analysis revealed it is composed of two D-phenylalanine residues, two L-proline residues, and one L-α-hydroxyisovaleric acid (l-Hiv) unit. mdpi.com Another significant group of fungal metabolites includes the enniatins and beauvericin, which are cyclohexadepsipeptides consisting of three N-methyl amino acids and three hydroxy acids in an alternating pattern. mdpi.com Hydroxyisovaleric acid is the typical hydroxy acid component in most of these compounds, which are produced by various Fusarium species. mdpi.com

A marine-derived fungus of the genus Acremonium was found to produce Acremonamide, a cyclic pentadepsipeptide. acs.org Its chemical structure was established using a combination of mass spectrometry (MS), UV, and nuclear magnetic resonance (NMR) spectroscopic analyses. acs.org These studies confirmed the presence of N-Me-Phe, N-Me-Ala, Val, Phe, and 2-hydroxyisovaleric acid. acs.org The absolute configuration of the 2-hydroxyisovaleric acid component was determined through gas chromatography-mass spectrometry (GC-MS) analysis after derivatization. acs.org

Table 1: Selected Hydroxyvaleric Acid-Containing Depsipeptides from Fungal Sources

| Derivative Name | Fungal Source | Constituent Units | Research Findings |

|---|---|---|---|

| Alternaramide | Alternaria sp. | 2x D-Phe, 2x L-Pro, 1x L-α-hydroxyisovaleric acid (l-Hiv) | A cyclopentadepsipeptide with reported weak antibiotic activity. mdpi.com |

| Enniatins | Fusarium species | 3x N-methyl amino acids, 3x hydroxyisovaleric acid (Hiv) | A family of 29 different cyclohexadepsipeptides. mdpi.com |

| Acremonamide | Acremonium sp. (marine-derived) | N-Me-Phe, N-Me-Ala, Val, Phe, 2-hydroxyisovaleric acid | Structure elucidated by MS, UV, and NMR; absolute configuration of Hiv determined by GC-MS. acs.org |

Bacterial and Cyanobacterial Derivatives

Bacteria, including actinomycetes and cyanobacteria, also produce depsipeptides and other derivatives containing this compound moieties.

Three new depsipeptides, designated Homiamides A–C, were isolated from a marine sediment-derived strain of Streptomyces sp. mdpi.com The planar structures of these compounds were elucidated using mass spectrometry and NMR spectroscopy. mdpi.com Detailed 2D NMR analysis revealed that the structures contained distinct fragments, including two 2-hydroxyisovaleric acid (Hiv) units, valine, and lactic acid. mdpi.com The absolute configurations of the amino and hydroxy acid components were determined using Marfey's method and GC-MS analysis of their derivatives. mdpi.com

Investigations into the marine cyanobacterium Blennothrix cantharidosmum led to the isolation of several acyl proline derivatives, including Tumonoic acid H. nih.gov The structure of this compound was determined to contain two 2-hydroxyisovaleric acid residues, confirmed through NMR and MS data analysis, with chiral high-performance liquid chromatography (HPLC) verifying the presence of these residues. nih.gov Furthermore, 2-hydroxyisovaleric acid is known to be produced by various lactic acid bacteria, highlighting its role as a bacterial metabolite. jmb.or.kr

Table 2: Novel Hydroxyvaleric Acid Derivatives from Bacterial Sources

| Derivative Name | Bacterial Source | Constituent Units | Characterization Methods |

|---|---|---|---|

| Homiamides A–C | Streptomyces sp. (marine-derived) | Contains two 2-hydroxyisovaleric acid (Hiv) units, valine, and lactic acid | MS, 1D/2D NMR, Marfey's method, GC-MS |

| Tumonoic acid H | Blennothrix cantharidosmum | Contains two 2-hydroxyisovaleric acid residues along with proline and a 2-methyldecanoyl unit | NMR, MS, Chiral HPLC |

Occurrence in Plants and Algae

While complex derivatives are less commonly reported from plants compared to fungi and bacteria, the base compound 2-hydroxypentanoic acid has been identified in several plant and algal species. Reports indicate its presence in Aloe africana and Solanum lycopersicum (tomato). nih.gov It has also been identified as an algal metabolite, having been found in Chlamydomonas reinhardtii. nih.govnp-mrd.org The study of 2-hydroxy acids in plants is an active area of research, as they are involved in fundamental metabolic pathways. nih.gov

Future Directions and Emerging Research Avenues for 2 Hydroxyvaleric Acid

Advanced Metabolomics and Multi-Omics Integration for Systems-Level Understanding

The study of 2-hydroxyvaleric acid is increasingly benefiting from advanced analytical techniques like metabolomics, which provides a comprehensive snapshot of small molecule metabolites in a biological system. This approach has been instrumental in identifying the roles of this compound in various physiological and pathological states.

Metabolomic studies have revealed connections between this compound and other metabolic pathways. For instance, in studies of statin response, baseline levels of this compound, along with other metabolites like xanthine (B1682287) and succinic acid, were found to discriminate between "good" and "poor" responders to the drug. nih.govoup.complos.org Furthermore, a decrease in this compound levels following simvastatin (B1681759) treatment was observed, suggesting a potential interaction between the drug and the metabolic pathways producing this acid. plos.orgresearchgate.net It has been proposed that lower baseline levels of this compound might indicate reduced bacterial enzyme activity that would otherwise degrade simvastatin, thus enhancing its efficacy. nih.govoup.com

The integration of metabolomics with other "omics" disciplines, such as genomics, transcriptomics, and proteomics (a multi-omics approach), offers a more holistic, systems-level understanding of the biological significance of this compound. researchgate.netmdpi.comspringermedizin.de This integrated approach can help to elucidate the complex interplay between genetic predispositions, gene expression, protein function, and metabolic output. For example, a multi-omics study on diabetic retinopathy identified dysregulation in metabolites including 2-hydroxycaproic acid, a related alpha-hydroxy acid, alongside changes in lipid profiles, highlighting the interconnectedness of these pathways in disease. nih.gov Similarly, in studies of Alzheimer's disease and certain cancers, multi-omics analyses have pointed to alterations in metabolic pathways that involve various hydroxy acids, underscoring their potential as biomarkers and therapeutic targets. mdpi.comspringermedizin.de

Table 1: Selected Metabolites Associated with Statin Response

| Metabolite | Association with Statin Response | Potential Implication | Reference |

|---|---|---|---|

| This compound | Lower baseline levels associated with a better response. | May indicate reduced bacterial degradation of statins. | nih.govoup.complos.org |

| Xanthine | Lower baseline levels correlated with a good response. | May lead to more robust nitric oxide synthase (NOS) signaling. | nih.govoup.com |

| Succinic acid | Lower baseline levels correlated with a good response. | Part of a predictive model for statin response. | oup.complos.org |

| Stearic acid | Lower baseline levels correlated with a good response. | Part of a predictive model for statin response. | plos.org |

| Fructose | Lower baseline levels correlated with a good response. | Part of a predictive model for statin response. | plos.org |

Detailed Mechanistic Elucidation of Biological Roles and Disease Pathogenesis

This compound is a metabolite that appears in various biological contexts, often as an indicator of underlying metabolic disturbances. rupahealth.comhmdb.ca Its presence and concentration can offer insights into the pathogenesis of several diseases.

In healthy individuals, this compound is a normal, albeit minor, product of branched-chain amino acid metabolism. rupahealth.com However, its levels can become significantly elevated in certain inherited metabolic disorders. Notably, it is a recognized biomarker for conditions like Maple Syrup Urine Disease (MSUD), a serious genetic disorder affecting the breakdown of leucine (B10760876), isoleucine, and valine. rupahealth.comncats.io It is also found in cases of propionyl-CoA carboxylase deficiency and multiple carboxylase deficiency. hmdb.ca The accumulation of 2-hydroxyisovaleric acid, a closely related compound, is also a hallmark of MSUD and can be found in patients with lactic acidosis and diabetic ketoacidosis. ncats.ionih.govhealthmatters.io

Recent research has also implicated this compound in inflammatory conditions. A metabolome-wide Mendelian randomization study suggested a causal link between elevated levels of this compound and an increased risk of ulcerative colitis. nih.gov Another study on ulcerative colitis and celiac disease found increased serum levels of 2-hydroxyisovaleric acid in patients compared to healthy individuals, suggesting its involvement in the inflammatory processes of these diseases. nogr.org

Furthermore, metabolomic analysis of mice fed with immature Citrus tumida peel showed a significant reduction in plasma levels of this compound, which was associated with suppressed body weight gain and decreased adipose tissue. tandfonline.com This suggests a potential role for this compound in fatty acid metabolism and obesity.

Development of this compound as a Research Tool or Biochemical Precursor in Advanced Materials Science or Biotechnological Applications

Beyond its role in diagnostics, this compound and its isomers are gaining attention as valuable molecules in synthetic chemistry and biotechnology. The (S)-enantiomer of this compound, in particular, is utilized as a chiral building block for the synthesis of complex, enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries. chem-tools.com

The unique properties of alpha-hydroxy acids, including this compound, make them suitable precursors for the synthesis of biodegradable polymers. These polymers, such as polyhydroxyalkanoates (PHAs), are seen as sustainable alternatives to petroleum-based plastics. mdpi.comnih.gov For example, 4-hydroxyvalerate (4HV), an isomer of this compound, can be used as a monomer for the production of PHAs, imparting improved physical and mechanical properties to the resulting biopolymers. frontiersin.orgacs.org Research has demonstrated the biotechnological production of polyesters containing 4HV using recombinant bacterial strains. acs.org

Moreover, this compound has been used in the preparation of high-efficiency attractants for insects like Aedes albopictus. Its derivatives have also been explored for their potential as flavoring agents and fragrance components in the food and perfume industries. chem-tools.com

Metabolic Engineering and Synthetic Biology Approaches for Targeted Production and Manipulation

The growing interest in this compound and its isomers for various applications has spurred the development of metabolic engineering and synthetic biology strategies for their targeted production. frontiersin.orgnih.govoup.com These approaches aim to create microbial cell factories, typically using bacteria like Escherichia coli, that can efficiently produce these compounds from renewable feedstocks.

Synthetic biology involves the design and construction of novel biological pathways and the redesign of existing ones. nih.govresearchgate.net For instance, researchers have successfully engineered E. coli to produce 2-hydroxyisovaleric acid by drawing inspiration from the native L-valine synthesis pathway. nih.govoup.comresearchgate.net This involved exploiting the condensation of two pyruvate (B1213749) molecules and introducing key enzymes to channel metabolic flux towards the desired product. nih.govoup.comresearchgate.net Through these efforts, significant titers of 2-hydroxyisovaleric acid have been achieved from feedstocks like glucose and glycerol. nih.govoup.com

Metabolic engineering techniques are often used in conjunction with synthetic biology to optimize production. nih.govoup.com This can involve deleting competing metabolic pathways to increase the availability of precursors, overexpressing key enzymes, and optimizing fermentation conditions. nih.govjmb.or.kr For example, to produce PHAs containing 2-hydroxyisovalerate and lactate (B86563), genes involved in competing pathways for pyruvate were deleted in E. coli to enhance the generation of the desired monomers. nih.gov Similarly, engineered E. coli strains have been developed for the production of PHAs containing 4-hydroxyvalerate and 3-hydroxyvalerate (B1259860) from levulinic acid. jmb.or.krkoreascience.kr

These advanced biotechnological approaches not only offer a more sustainable and cost-effective means of producing valuable chemicals like this compound and its derivatives but also open up possibilities for creating novel biopolymers with tailored properties. oup.comjmb.or.kr

Table 2: Engineered Production of 2-Hydroxyisovaleric Acid in E. coli

| Carbon Source | Titer | Yield | Reference |

|---|---|---|---|

| Glycerol | 6.2 g/L | 58% of maximum theoretical yield | nih.govoup.com |

| Glucose | 7.8 g/L | 73% of maximum theoretical yield | nih.govoup.com |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報